2-Bromo-3,4-dimethyl-6-nitroaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

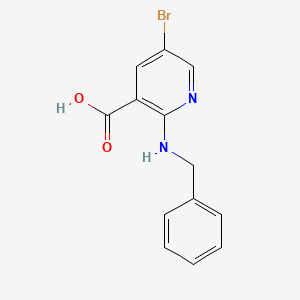

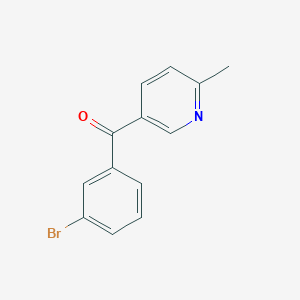

2-Bromo-3,4-dimethyl-6-nitroaniline is a chemical compound with the CAS Number: 22378-67-2 . It has a molecular weight of 245.08 . The IUPAC name for this compound is 2-bromo-3,4-dimethyl-6-nitroaniline . The physical form of this compound is a powder .

Molecular Structure Analysis

The InChI code for 2-Bromo-3,4-dimethyl-6-nitroaniline is1S/C8H9BrN2O2/c1-4-3-6(11(12)13)8(10)7(9)5(4)2/h3H,10H2,1-2H3 . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis

2-Bromo-3,4-dimethyl-6-nitroaniline is a powder that is stored at room temperature . It has a molecular weight of 245.08 . Nitro compounds are known to have high dipole moments, which can result in lower volatility compared to similar compounds .科学的研究の応用

Nucleophilic Reactions

- Nucleophilic Behavior Study : Research by Chen (1969) explored the behavior of α-halogenated nitroparaffins towards nucleophiles, using 2-Bromo-2-nitropropane as a substrate. This study contributes to the understanding of how similar compounds, like 2-Bromo-3,4-dimethyl-6-nitroaniline, might react in the presence of different nucleophiles (Chen, 1969).

Electrophilic Substitution Reactions

- Substitution in Pyridine Derivatives : Hertog, Ammers, and Schukking (2010) investigated the nitration of derivatives of pyridine N-oxide, providing insights into electrophilic substitution reactions which are relevant to understanding similar reactions in compounds like 2-Bromo-3,4-dimethyl-6-nitroaniline (Hertog, Ammers, & Schukking, 2010).

Synthesis and Chemical Transformation

- Synthesis of Phenothiazines : Sharma, Gupta, Gautam, and Gupta (2002) reported on the synthesis of phenothiazines via Smiles rearrangement, using related compounds. This study provides a context for the potential synthesis pathways that might be applicable to 2-Bromo-3,4-dimethyl-6-nitroaniline (Sharma, Gupta, Gautam, & Gupta, 2002).

Physical and Chemical Properties

- Phase Equilibria and Crystallization Studies : Reddi, Ganesamoorthy, Gupta, and Rai (2012) studied the phase diagram of the urea–4-bromo-2-nitroaniline system. Their findings on the crystallization and thermal properties can offer valuable insights for handling and processing similar compounds (Reddi, Ganesamoorthy, Gupta, & Rai, 2012).

Applications in Molecular Probing

- Use in DNA Conformation Studies : Vyas, Vyas, Jain, and Sobell (1984) explored the use of a nitroaniline derivative in understanding DNA conformation, suggesting potential applications of 2-Bromo-3,4-dimethyl-6-nitroaniline in molecular biology (Vyas, Vyas, Jain, & Sobell, 1984).

Kinetic Studies

- Kinetics and Synthesis : Asheri, Habibi‐Khorassani, and Shahraki (2016) investigated the kinetics and synthesis of chromene derivatives. Their methods and findings could be applicable to understanding the reaction kinetics of 2-Bromo-3,4-dimethyl-6-nitroaniline (Asheri, Habibi‐Khorassani, & Shahraki, 2016).

Green Chemistry Applications

- Development of Green Processes : Pappula and Adimurthy (2016) focused on an organic solvent-free process for preparing bromo-nitroaniline derivatives. This research indicates the environmental considerations and green chemistry applications relevant to compounds like 2-Bromo-3,4-dimethyl-6-nitroaniline (Pappula & Adimurthy, 2016).

Safety And Hazards

This compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

特性

IUPAC Name |

2-bromo-3,4-dimethyl-6-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-4-3-6(11(12)13)8(10)7(9)5(4)2/h3H,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQBXDAJHWRFLQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)Br)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501279716 |

Source

|

| Record name | 2-Bromo-3,4-dimethyl-6-nitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501279716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3,4-dimethyl-6-nitroaniline | |

CAS RN |

22378-67-2 |

Source

|

| Record name | 2-Bromo-3,4-dimethyl-6-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22378-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3,4-dimethyl-6-nitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501279716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B1373705.png)

Amine Hydrochloride](/img/structure/B1373714.png)

![9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione](/img/structure/B1373715.png)

![6-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1373716.png)